Sigma-1 Receptor Binding Affinity
Trifluperidol hydrochloride is a high-affinity sigma-1 receptor antagonist with a Ki of 3.3 nM [1]. This affinity is a key differentiator from haloperidol and many other antipsychotics. The sigma-1 receptor binding profile of trifluperidol has been linked to functional outcomes; for instance, neuroleptics lacking potent sigma affinity do not produce the same cellular effects [2]. The potency at sigma-1 receptors positions trifluperidol as a distinct pharmacological tool for investigating sigma-1 mediated pathways in psychosis and beyond.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.3 nM |
| Comparator Or Baseline | Class-level baseline: Neuroleptics lacking potent sigma affinity do not produce the same cellular effects. |
| Quantified Difference | High affinity for sigma-1 receptors, differentiating it from many neuroleptics lacking this property. |
| Conditions | [3H]-(+)-pentazocine competition binding assays using cloned Sigma-1 receptors [1]. |
Why This Matters
For researchers investigating sigma-1 receptor pharmacology or screening for off-target effects, trifluperidol provides a well-characterized, high-affinity positive control not offered by all typical antipsychotics.
- [1] Lee IT, Chen S, Schetz JA. Table 1: Affinity (Ki) values for sigma-1 receptor ligands. In: An unambiguous assay for the cloned sigma-1 receptor. (PMC Table, 2016). View Source
- [2] Vilner BJ, de Costa BR, Bowen WD. Cytotoxic effects of sigma ligands: sigma receptor-mediated alterations in cellular morphology and viability. J Neurosci. 1995;15(1):117-134. View Source
